molecular formula C14H17NO3 B8155325 (E)-ethyl 3-(3-(dimethylcarbamoyl)phenyl)acrylate

(E)-ethyl 3-(3-(dimethylcarbamoyl)phenyl)acrylate

Cat. No.: B8155325
M. Wt: 247.29 g/mol
InChI Key: VWKFQSQXELOLFG-CMDGGOBGSA-N
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Description

(E)-ethyl 3-(3-(dimethylcarbamoyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a dimethylcarbamoyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(3-(dimethylcarbamoyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with 3-(dimethylcarbamoyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 3-(dimethylcarbamoyl)benzaldehyde reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(3-(dimethylcarbamoyl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.

Scientific Research Applications

(E)-ethyl 3-(3-(dimethylcarbamoyl)phenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-(dimethylcarbamoyl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The dimethylcarbamoyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and has similar functional groups but different reactivity and applications.

    Dimethylcarbamoyl chloride: Used in the synthesis of carbamate pesticides and pharmaceuticals, it shares the dimethylcarbamoyl group but has different chemical properties and uses.

Uniqueness

(E)-ethyl 3-(3-(dimethylcarbamoyl)phenyl)acrylate is unique due to its combination of an acrylate ester and a dimethylcarbamoyl group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility as a building block in organic synthesis make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl (E)-3-[3-(dimethylcarbamoyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-18-13(16)9-8-11-6-5-7-12(10-11)14(17)15(2)3/h5-10H,4H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKFQSQXELOLFG-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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